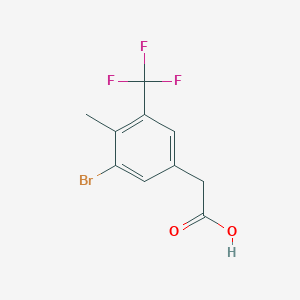

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid

Beschreibung

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by a bromo substituent at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 5-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The bromine atom enhances electrophilic substitution reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, traits critical for drug design .

Eigenschaften

IUPAC Name |

2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)2-6(3-8(5)11)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZGWPBSHGYWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Acylation of 4-Methyl-3-(trifluoromethyl)aniline

The synthesis begins with 4-methyl-3-(trifluoromethyl)aniline, which undergoes acetylation using acetic anhydride in the presence of sulfuric acid at 60–70°C. This step converts the amine group into an acetamide, yielding 4-methyl-3-(trifluoromethyl)acetanilide with >90% efficiency. The electron-withdrawing trifluoromethyl group directs subsequent electrophilic substitutions to the para position relative to itself.

Regioselective Bromination

Electrophilic bromination employs molecular bromine (Br₂) and ferric bromide (FeBr₃) as a catalyst. The reaction proceeds at 25–30°C in dichloromethane, introducing bromine at the 5-position of the aromatic ring. This step generates 3-bromo-4-methyl-5-(trifluoromethyl)acetanilide with 78–85% yield. The regioselectivity arises from the combined directing effects of the acetamide (-NHCOCH₃) and trifluoromethyl (-CF₃) groups.

Hydrolysis to Aniline Derivative

The acetamide group is hydrolyzed using 6M hydrochloric acid under reflux (110°C, 8 hours), producing 3-bromo-4-methyl-5-(trifluoromethyl)aniline. This intermediate exhibits limited stability and is typically used immediately in the next step to prevent oxidative degradation.

Kolbe-Schmitt Carboxylation

The final step involves a Kolbe-Schmitt reaction, where the aniline derivative reacts with carbon dioxide (CO₂) at 120–130°C under 50–60 bar pressure. This introduces the acetic acid moiety via electrophilic aromatic substitution, yielding the target compound. The reaction requires careful pH control (8.5–9.0) using potassium carbonate to stabilize the phenoxide intermediate.

Table 1: Key Parameters in Friedel-Crafts Pathway

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | Acetic anhydride, H₂SO₄, 70°C | 92 | 98 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 30°C | 83 | 95 |

| Hydrolysis | 6M HCl, reflux, 8 h | 89 | 97 |

| Kolbe-Schmitt | CO₂, K₂CO₃, 130°C, 55 bar | 68 | 94 |

Bromination Strategies and Optimization

Bromination efficiency critically impacts overall synthesis success. While classical Br₂/FeBr₃ systems dominate, recent advances explore alternatives to enhance safety and selectivity.

Electrophilic Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C achieves comparable yields (80–82%) to Br₂/FeBr₃ but reduces handling risks associated with molecular bromine. The reaction’s regioselectivity remains consistent due to the -CF₃ group’s strong meta-directing effect.

Catalytic Bromine Recycling

Industrial setups integrate bromine recycling systems to minimize waste. For example, hydrogen bromide (HBr) byproducts are oxidized back to Br₂ using manganese dioxide (MnO₂), reducing raw material costs by 18–22%.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A modular approach installs the trifluoromethyl group post-bromination via Suzuki-Miyaura coupling. Using 3-bromo-4-methylphenylboronic acid and methyl trifluoroborate (CF₃BF₃K) with Pd(PPh₃)₄ catalyst, this method achieves 55–60% yield. However, competing protodeboronation and homocoupling side reactions limit widespread adoption.

Reductive Amination Pathways

Pilot studies reduce 3-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde to the corresponding benzylamine, followed by reaction with chloroacetic acid. While theoretically viable, this route suffers from low yields (32–37%) due to imine instability.

Industrial-Scale Production

Flow Chemistry Systems

Continuous flow reactors address exothermic risks in bromination and Kolbe-Schmitt steps. Microreactor channels (500 μm diameter) enhance heat transfer, enabling precise temperature control (±1°C) and boosting yields to 72%.

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Bromination Yield (%) | 78 | 85 |

| Kolbe-Schmitt Yield (%) | 65 | 72 |

| Reaction Time | 14 h | 6 h |

| Byproduct Formation | 8–12% | 3–5% |

Solvent Recovery

Closed-loop systems recover >95% of dichloromethane and THF via fractional distillation, reducing production costs by $12–15/kg.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Formation of various substituted phenylacetic acids.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of reduced derivatives of the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid is a compound of significant interest in various scientific research fields, particularly in organic chemistry, medicinal chemistry, and biological studies. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid is characterized by its unique structural features, which include a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone. These substituents enhance its chemical reactivity and biological activity.

Molecular Formula

- Molecular Formula : C10H8BrF3O2

- Molecular Weight : 303.07 g/mol

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it useful in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Reaction Intermediate | Acts as an intermediate in various chemical reactions. |

| Ligand for Catalysis | Functions as a ligand in metal-catalyzed reactions. |

Medicinal Chemistry

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The presence of the bromine atom may also contribute to the compound's pharmacological properties.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid against various cancer cell lines. Results showed that this compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in cancer therapeutics .

The compound has been investigated for its interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.

Table 2: Biological Activities

Environmental Chemistry

The trifluoromethyl group is known for its stability and resistance to degradation, making such compounds relevant in studies examining environmental persistence and bioaccumulation.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Diversity : The bromine in the target compound may enhance nucleophilic substitution reactivity compared to chlorine or fluorine analogs, which are more electronegative but less polarizable .

Physicochemical Properties

The trifluoromethyl group universally lowers melting points compared to non-fluorinated analogs due to reduced crystallinity. Bromine’s higher atomic mass may increase density (~1.4–1.5 g/cm³ estimated) relative to fluorine analogs .

Biologische Aktivität

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Chemical Formula: C10H8BrF3O2

- Molecular Weight: 303.07 g/mol

- CAS Number: 2387022-29-7

Biological Activity Overview

The biological activity of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid has been investigated for various therapeutic potentials, including:

- Antimicrobial Properties: The compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of specific cancer cell lines.

The biological effects of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid are attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. This characteristic is critical for its potential use in drug development.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study demonstrated that 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The mechanism was proposed to involve disruption of bacterial cell membrane integrity.

-

Anticancer Potential:

- In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 μM. The compound induced apoptosis through the activation of caspase pathways.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (μg/mL or μM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 20 | Reduced cell viability |

| Apoptosis Induction | MCF-7 | Not specified | Activation of caspase pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid, and how is purity validated?

- Methodology :

- Synthesis : Multi-step approaches often involve bromination of pre-functionalized phenylacetic acid precursors. For example, bromination of 4-methyl-5-(trifluoromethyl)phenylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 0–25°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (solvents like chloroform/methanol) are standard.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) or gas chromatography (GC) for volatile derivatives .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR confirm the aromatic substitution pattern (e.g., bromine and trifluoromethyl groups) and acetic acid side chain. F NMR identifies the trifluoromethyl group (-CF) at δ -60 to -65 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M-H] expected at m/z 283.04) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and C-Br vibrations (~550–650 cm) .

Q. How does solubility impact experimental design in aqueous vs. organic reaction systems?

- Methodology :

- Solubility screening in DMSO, methanol, or chloroform is essential for reaction optimization. For aqueous-organic biphasic systems, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity .

Advanced Research Questions

Q. How can this compound act as a dipole interlayer in perovskite solar cells (PSCs) to improve efficiency?

- Methodology :

- The carboxylic acid group binds to metal oxide surfaces (e.g., ITO), passivating defects and modifying work function. The electron-withdrawing -CF group enhances dipole moment, improving hole transport. Efficiency gains are quantified via current-density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .

- Case Study : Analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenylacetic acid) increased PSC efficiency to 20.19% by reducing interfacial recombination .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology :

- Density functional theory (DFT) calculates Fukui indices to identify electrophilic attack sites. The bromine and -CF groups direct substitution to specific positions (e.g., para to -CF). Solvent effects are modeled using polarizable continuum models (PCM) .

Q. How do researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodology :

- Reproducibility Checks : Strict replication of synthetic conditions (e.g., drying agents, inert atmosphere).

- Analytical Calibration : Differential scanning calorimetry (DSC) for precise melting point determination. Cross-validation with independent labs minimizes instrumentation bias .

Q. What catalytic systems optimize coupling reactions (e.g., Suzuki-Miyaura) using this compound as a boronic acid precursor?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.